2',3'-Dideoxy-3'-fluorouridine
Overview
Description
Synthesis Analysis
The synthesis of 2',3'-Dideoxy-3'-fluorouridine and related compounds typically involves chemical transglycosylation reactions, starting from precursors such as 5'-O-acetyl-3'-fluoro-2',3'-dideoxythymidine and utilizing persilylated bases as acceptors. This method facilitates the incorporation of the fluorine atom and the dideoxy sugar moiety into the nucleoside structure (Kvasiuk et al., 1989).
Molecular Structure Analysis
The molecular structure of 2',3'-Dideoxy-3'-fluorouridine features a fluorine atom at the 3' position of the sugar ring, which significantly influences its biological activity and interaction with enzymes. The fluorine atom introduces electronic and steric effects that affect the nucleoside's conformation and its ability to participate in biochemical processes (Mikhailopulo et al., 2003).
Chemical Reactions and Properties
2',3'-Dideoxy-3'-fluorouridine undergoes various chemical reactions, including transglycosylation and interactions with enzymes such as DNA polymerases. Its fluorine atom plays a critical role in modulating its chemical reactivity and biological properties. The compound is synthesized through reactions that carefully control the stereochemistry and functional group transformations to achieve the desired fluorinated nucleoside analog (Poopeiko et al., 1995).
Physical Properties Analysis
The physical properties of 2',3'-Dideoxy-3'-fluorouridine, such as solubility, melting point, and stability, are influenced by the presence of the fluorine atom and the dideoxy sugar structure. These properties are critical for its formulation and delivery in potential therapeutic applications. The compound's stability against enzymatic degradation and its interaction with biological membranes are particularly important for its efficacy as an antiviral or antitumor agent.
Chemical Properties Analysis
2',3'-Dideoxy-3'-fluorouridine exhibits unique chemical properties due to the fluorine atom's electronegativity and the absence of the 2' and 3' hydroxyl groups. This structure affects its mechanism of action, including inhibition of nucleic acid synthesis and termination of DNA chain elongation. The compound's ability to act as a substrate or inhibitor for various enzymes, such as DNA polymerases and reverse transcriptase, is central to its antiviral and antitumor activities (E. I. Kvasiuk et al., 1989).
Scientific Research Applications
Antitumor Properties : Fluorinated pyrimidine nucleosides, including 2',3'-Dideoxy-3'-fluorouridine derivatives, have been synthesized and evaluated for their antitumor potential. Some of these compounds have shown promising results in preclinical studies against various cancer models (Cook, Holman, & Kramer, 1980).
Inhibition of HIV Replication : Studies have found that certain 3'-fluoro-modified nucleosides, including 2',3'-Dideoxy-3'-fluorouridine derivatives, are effective and selective inhibitors of HIV replication. These compounds have shown low cytotoxicity and high potency in inhibiting HIV-reverse transcriptase, a key enzyme in the life cycle of the virus (Matthes, Lehmann, von Janta-Lipinski, & Scholz, 1989).
Activity Against Hepatitis B Virus (HBV) : Research has indicated that certain 2',3'-dideoxy-L-pyrimidine nucleosides, including derivatives of 2',3'-Dideoxy-3'-fluorouridine, demonstrate potent activity against HBV. These compounds have shown potential as anti-HIV and anti-HBV agents, with low cytotoxicity and minimal inhibitory effects on host mitochondrial DNA synthesis (Lin, Luo, Liu, Pai, Dutschman, & Cheng, 1994).
Selective Anti-HIV Properties : Some derivatives of 2',3'-Dideoxy-3'-fluorouridine, such as 5-Chloro-2',3'-dideoxy-3'-fluorouridine, have been identified as selective inhibitors of HIV replication. These compounds have been noted for their high selectivity index and low cytotoxicity, making them potential candidates for anti-HIV therapy (Daluge, Purifoy, Savina, St. Clair, Parry, Dev, Novák, Ayers, Reardon, & Roberts, 1994).
Anticancer Activity of Modified Derivatives : Modified derivatives of 2',3'-Dideoxy-3'-fluorouridine, such as its 3'-azido-2',3'-dideoxy-5-fluorouridine phosphoramidates, have been synthesized and evaluated for their anticancer activity. Some of these novel compounds have shown promising cytotoxic activity in various human cancer cell lines, highlighting their potential in cancer therapy (Lewandowska, Ruszkowski, Baraniak, Czarnecka, Kleczewska, & Celewicz, 2013).
Safety And Hazards
properties
IUPAC Name |
1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIUEHLYJFLWPK-SHYZEUOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901034059 | |
Record name | 3′-Fluoro-2′,3′-dideoxyuridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901034059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Dideoxy-3'-fluorouridine | |
CAS RN |
41107-56-6, 207128-22-1 | |
Record name | 2′,3′-Dideoxy-3′-fluorouridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41107-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Fluoro-2',3'-dideoxyuridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041107566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-fluoro-b-D-erythro-pentofuranosyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207128221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3′-Fluoro-2′,3′-dideoxyuridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901034059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidine)-3- fluoro-2-hydroxymethyltetrahydrofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.435 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2',3'-Dideoxy-3'-fluorouridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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